molecular formula C23H22Cl2N2O4S B3709183 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3709183
M. Wt: 493.4 g/mol
InChI Key: PUPXRWZZRNFTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a sulfonyl group (SO2), and several aromatic rings . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the amide group, and the sulfonyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in reactions such as hydrolysis or condensation, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could affect its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific safety data for this compound isn’t available, but similar compounds can be hazardous and may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-15-4-9-19(10-5-15)32(29,30)27(18-8-11-22(31-3)21(25)13-18)14-23(28)26-17-7-6-16(2)20(24)12-17/h4-13H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPXRWZZRNFTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.